molecular formula C12H15N3O2S B037443 6-Benzothiazolol,2-amino-4,5,7-trimethyl-,methylcarbamate(ester) CAS No. 120164-20-7

6-Benzothiazolol,2-amino-4,5,7-trimethyl-,methylcarbamate(ester)

Cat. No. B037443
M. Wt: 265.33 g/mol
InChI Key: VSAJCGNEUIENBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Benzothiazolol,2-amino-4,5,7-trimethyl-,methylcarbamate(ester) is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. It is commonly known as Methylcarbamate and is widely used in various laboratory experiments.

Mechanism Of Action

Methylcarbamate acts as an acetylcholinesterase inhibitor. It binds to the active site of the enzyme and prevents the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which results in the overstimulation of cholinergic receptors. This overstimulation leads to various physiological effects.

Biochemical And Physiological Effects

Methylcarbamate has various biochemical and physiological effects. It has been shown to affect the nervous system by inhibiting the activity of acetylcholinesterase. This leads to an overstimulation of cholinergic receptors, which results in various symptoms such as tremors, convulsions, and respiratory failure. Methylcarbamate also affects the cardiovascular system by causing a decrease in blood pressure and heart rate.

Advantages And Limitations For Lab Experiments

Methylcarbamate has several advantages for lab experiments. It is readily available, easy to handle, and has a long shelf life. It is also relatively inexpensive compared to other reagents. However, Methylcarbamate has some limitations. It is highly toxic and can be hazardous if not handled properly. It also has a short half-life, which limits its use in some experiments.

Future Directions

Methylcarbamate has a wide range of potential applications in scientific research. Some of the future directions for research include the development of new drugs using Methylcarbamate as a precursor, the synthesis of new pesticides and insecticides, and the study of its effects on various physiological systems. Additionally, further research is needed to explore the potential applications of Methylcarbamate in the field of nanotechnology.
In conclusion, Methylcarbamate is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. It is widely used in various laboratory experiments and has diverse applications in the pharmaceutical industry and the development of new pesticides and insecticides. Methylcarbamate acts as an acetylcholinesterase inhibitor and has various biochemical and physiological effects. While it has several advantages for lab experiments, it also has some limitations. Further research is needed to explore the potential applications of Methylcarbamate in various fields.

Synthesis Methods

Methylcarbamate can be synthesized by reacting 6-amino-2,4,5-trimethylbenzothiazole with methyl isocyanate. The reaction takes place under controlled conditions of temperature and pressure. The yield of the reaction depends on the purity of the starting materials and the reaction conditions.

Scientific Research Applications

Methylcarbamate has been extensively used in scientific research due to its diverse applications. It has been used as a precursor for the synthesis of various compounds. It is also used as a reagent in organic synthesis for the preparation of various compounds. Methylcarbamate is widely used in the pharmaceutical industry for the synthesis of various drugs. It is also used in the development of new pesticides and insecticides.

properties

CAS RN

120164-20-7

Product Name

6-Benzothiazolol,2-amino-4,5,7-trimethyl-,methylcarbamate(ester)

Molecular Formula

C12H15N3O2S

Molecular Weight

265.33 g/mol

IUPAC Name

(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-methylcarbamate

InChI

InChI=1S/C12H15N3O2S/c1-5-6(2)9(17-12(16)14-4)7(3)10-8(5)15-11(13)18-10/h1-4H3,(H2,13,15)(H,14,16)

InChI Key

VSAJCGNEUIENBW-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)NC)C

Canonical SMILES

CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)NC)C

synonyms

6-Benzothiazolol, 2-amino-4,5,7-trimethyl-, methylcarbamate (ester) (9CI)

Origin of Product

United States

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